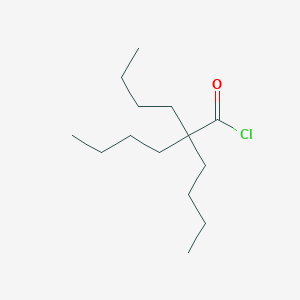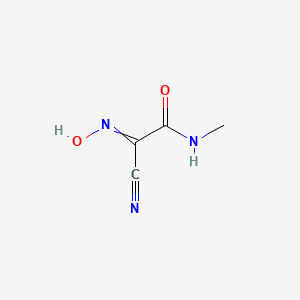
2-cyano-2-(hydroxyimino)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(hydroxyimino)-N-methylacetamide is a chemical compound known for its unique structure and properties It is an oxime derivative, which means it contains a functional group characterized by the presence of a hydroxylamine group attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-(hydroxyimino)-N-methylacetamide typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction is carried out under controlled pH conditions to ensure high yield and purity. The product can be purified through recrystallization from solvents such as ethanol or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-(hydroxyimino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxime derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted acetamides .
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-(hydroxyimino)-N-methylacetamide has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-cyano-2-(hydroxyimino)-N-methylacetamide exerts its effects involves its ability to act as a neutralizing reagent. It suppresses base-catalyzed side reactions, such as racemization, by neutralizing the basicity or nucleophilicity of other reagents. This property makes it an effective additive in peptide synthesis, where it helps to achieve high yields and purity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): Known for its use in peptide synthesis as a coupling additive.
1-Hydroxybenzotriazole (HOBt): A commonly used additive in peptide synthesis but has explosive properties.
1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide synthesis additive with similar properties to HOBt but also explosive.
Uniqueness
2-Cyano-2-(hydroxyimino)-N-methylacetamide stands out due to its lower risk of explosion compared to HOBt and HOAt. It also offers a good balance between reactivity and stability, making it a safer and more efficient alternative for use in peptide synthesis .
Eigenschaften
CAS-Nummer |
50834-03-2 |
|---|---|
Molekularformel |
C4H5N3O2 |
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
2-cyano-2-hydroxyimino-N-methylacetamide |
InChI |
InChI=1S/C4H5N3O2/c1-6-4(8)3(2-5)7-9/h9H,1H3,(H,6,8) |
InChI-Schlüssel |
LNSWHHYDHVLALZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


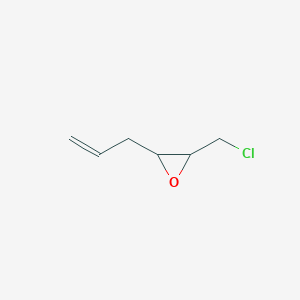
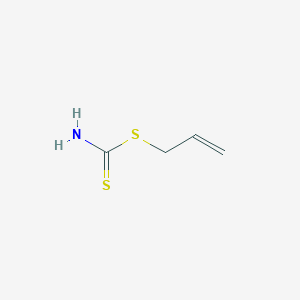


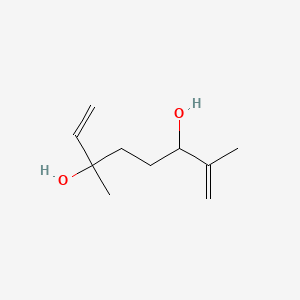





![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
